The synthesis of these compounds often involves multi-step reactions, commonly utilizing starting materials like thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or pyrido[2,3-d]pyrimidin-4(3H)-ones. [, , , , , ] The synthetic strategies frequently involve reactions like alkylation, acylation, and cyclization reactions to introduce desired substituents and build the core heterocyclic structure.
Chemical Reactions Analysis
Common chemical reactions involving these compounds involve modifications of the substituents on the core heterocycle. [, ] These reactions can include alkylation with various alkyl halides, acylation with acyl chlorides or carboxylic acids, and nucleophilic substitutions.
Mechanism of Action
The mechanism of action varies depending on the specific compound and its target. For example, some pyrido[2,3-d]pyrimidinone derivatives act as allosteric antagonists of the chemokine receptor CXCR3. [, , , , ] They bind to a site distinct from the chemokine binding site, inducing conformational changes that inhibit receptor activation and downstream signaling.
Applications
Chemokine Receptor Antagonists: Pyrido[2,3-d]pyrimidinone derivatives have shown promise as antagonists for the CXCR3 receptor. [, , , , ] CXCR3 is involved in inflammatory processes and immune responses, making its antagonists potential drug candidates for treating inflammatory and autoimmune diseases.
Antimicrobial Agents: Thieno[2,3-d]pyrimidine derivatives have displayed moderate to potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [, ] These findings highlight their potential as a source of novel antibacterial agents.
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine class. It features a rigid, elongated structure with two basic groups. Research suggests that VUF11211 binds to the major pocket of CXCR3's transmembrane domains, extending from the minor pocket. This binding interaction demonstrates allosteric antagonism, effectively blocking the binding and function of CXCR3 chemokines. []
Relevance: While VUF11211 belongs to a distinct chemical class than 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, both compounds share the characteristic of being CXCR3 antagonists. This functional similarity highlights a potential relationship in their biological activities, despite their structural differences. Understanding the binding interactions and mechanisms of action of different CXCR3 antagonists, like VUF11211, can provide valuable insights into the structure-activity relationships of this receptor target and aid in the development of novel therapeutics. []
Compound Description: NBI-74330, also known as VUF10472, is a potent and selective high-affinity CXCR3 antagonist. It belongs to the 8-azaquinazolinone class and lacks basic groups in its structure. Studies reveal that NBI-74330 acts as a noncompetitive antagonist at CXCR3, effectively blocking the actions of CXCL10 and CXCL11. Additionally, it exhibits inverse agonistic properties, particularly as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. This suggests that NBI-74330 not only inhibits chemokine binding but also actively reduces basal receptor activity. [, ]
Compound Description: VUF10085, also known as AMG-487, is another potent nonpeptidergic CXCR3 antagonist. Structurally, it closely resembles NBI-74330, belonging to the same 3H-pyrido[2,3-d]pyrimidin-4-one derivative class. Similar to NBI-74330, VUF10085 demonstrates noncompetitive antagonism at CXCR3 and acts as a full inverse agonist at the CXCR3 N3.35A mutant. This suggests that both compounds likely share a similar binding mode and mechanism of action at the CXCR3 receptor. []
Relevance: VUF10085, like NBI-74330, shares a high degree of structural similarity with 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, particularly the central pyrido[2,3-d]pyrimidin-4(3H)-one core. This structural similarity, along with the shared functional characteristic of being a CXCR3 antagonist, strengthens the potential for 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide to exhibit similar biological activities. Further research is warranted to explore the specific binding interactions and pharmacological profile of the target compound in relation to these established CXCR3 antagonists. []
Compound Description: RAMX3 is the first tritium-labeled allosteric modulator specifically designed to target the allosteric binding pocket of the human CXCR3 receptor. [] This radioligand exhibits a high binding affinity for CXCR3 with a Kd value of 1.08 nM. [] Studies using RAMX3 have revealed potent negative cooperativity between its binding and that of the chemokine CXCL11. [] This indicates that the binding of RAMX3 to its allosteric site on CXCR3 hinders the binding of the natural ligand CXCL11.
Relevance: RAMX3 and 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide share a significant structural similarity, particularly the presence of the pyrido[2,3-d]pyrimidin-4(3H)-one core. This shared core structure suggests that 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide might also interact with the allosteric binding site of CXCR3. Further investigations could explore if the target compound exhibits similar allosteric modulatory effects on CXCR3 function and if it displays similar binding cooperativity profiles with chemokine ligands. []
Compound Description: This unnamed compound serves as a precursor in the development of photoactivatable allosteric modulators for CXCR3. [] Specifically, it's utilized in the synthesis of photolabile probe 10 (N-[({1-[3-(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐{1‐[4‐(3‐(trifluoromethyl)‐3H‐diazirin‐3‐yl]benzyl}piperidin‐4‐yl)methyl]acetamide). This probe aims to elucidate the binding modes of small-molecule ligands of GPCRs, including CXCR3. []
Relevance: This compound bears a striking structural resemblance to 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, sharing the pyrido[2,3-d]pyrimidin-4(3H)-one core. This structural similarity underscores its significance as a starting point for designing and synthesizing potential CXCR3 modulators. Investigating whether 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can be similarly modified to generate photoactivatable probes would be a valuable avenue for future research. This approach could prove instrumental in deciphering the intricate binding interactions between 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and CXCR3. []
Compound Description: This class of compounds represents a promising area of research for developing novel antibacterial agents. [] They serve as a basis for exploring structure-activity relationships and optimizing antibacterial potency.
Relevance: While not structurally identical, the 6-Heteryl-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones share a core heterocyclic structure with 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. Both possess a pyrimidine-2,4(1H,3H)-dione moiety within their structures. This structural similarity hints at a possible overlap in their chemical properties and biological activities. Further research is needed to determine if 2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibits any antibacterial properties, potentially opening new avenues for its therapeutic application. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.